N-[4-Hydroxymethyl-cyclohexan-6-YL-1,2,3-triol]-4,6-dideoxy-4-aminoglucopyranoside
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Overview
Description
N-[4-Hydroxymethyl-cyclohexan-6-YL-1,2,3-triol]-4,6-dideoxy-4-aminoglucopyranoside is a complex organic compound with a unique structure that combines a cyclohexane ring with multiple hydroxyl groups and an aminoglucopyranoside moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Hydroxymethyl-cyclohexan-6-YL-1,2,3-triol]-4,6-dideoxy-4-aminoglucopyranoside typically involves multiple steps, starting with the preparation of the cyclohexane ring and its subsequent functionalization. The hydroxyl groups are introduced through selective oxidation reactions, while the aminoglucopyranoside moiety is attached via glycosylation reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and glycosyl donors such as glucosyl bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-[4-Hydroxymethyl-cyclohexan-6-YL-1,2,3-triol]-4,6-dideoxy-4-aminoglucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions to form ethers, esters, or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides or amines. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of ethers, esters, or amides.
Scientific Research Applications
N-[4-Hydroxymethyl-cyclohexan-6-YL-1,2,3-triol]-4,6-dideoxy-4-aminoglucopyranoside has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological processes and as a probe for investigating cellular mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-Hydroxymethyl-cyclohexan-6-YL-1,2,3-triol]-4,6-dideoxy-4-aminoglucopyranoside involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-Hydroxymethyl-cyclohexan-6-YL-1,2,3-triol]-4,6-dideoxy-4-aminoglucopyranoside include other aminoglycosides and cyclohexane derivatives with hydroxyl groups. Examples include:
Streptomycin: An aminoglycoside antibiotic with a similar aminoglucopyranoside structure.
Cyclohexanol: A simple cyclohexane derivative with a single hydroxyl group.
Uniqueness
What sets this compound apart is its unique combination of a cyclohexane ring with multiple hydroxyl groups and an aminoglucopyranoside moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H23NO8 |
---|---|
Molecular Weight |
321.32 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6S)-6-methyl-5-[[(1R,4R,5S,6R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxane-2,3,4-triol |
InChI |
InChI=1S/C13H23NO8/c1-4-7(10(18)12(20)13(21)22-4)14-6-2-5(3-15)8(16)11(19)9(6)17/h2,4,6-21H,3H2,1H3/t4-,6+,7-,8+,9+,10+,11-,12-,13-/m0/s1 |
InChI Key |
RBZIIHWPZWOIDU-IJZUXERNSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)O)O)O)N[C@@H]2C=C([C@H]([C@@H]([C@@H]2O)O)O)CO |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)NC2C=C(C(C(C2O)O)O)CO |
Origin of Product |
United States |
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